Cas no 958244-59-2 (2-bromo-1-(2-iodophenoxy)benzene)

2-bromo-1-(2-iodophenoxy)benzene structure
958244-59-2 structure
Product Name:2-bromo-1-(2-iodophenoxy)benzene
CAS-Nr.:958244-59-2
MF:C12H8BrIO
MW:374.999794960022
CID:3038451
Update Time:2023-09-11

2-bromo-1-(2-iodophenoxy)benzene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-bromo-1-(2-iodophenoxy)benzene
    • 2-bromo-2'-iododiphenyl ether
    • 1-Bromo-2-(2-iodophenoxy)benzene (ACI)
    • Inchi: 1S/C12H8BrIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
    • InChI-Schlüssel: SDRJFZRBYMCVCE-UHFFFAOYSA-N
    • Lächelt: BrC1C(OC2C(I)=CC=CC=2)=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 373.88000

Experimentelle Eigenschaften

  • PSA: 9.23000
  • LogP: 4.84600

2-bromo-1-(2-iodophenoxy)benzene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Acetonitrile ,  Water ;  30 min, rt
Referenz
An efficient domino Sonogashira/double carbopalladation/C-H-activation reaction leading to fluorescent polycyclic aromatic hydrocarbons
Tietze, Lutz F.; Eichhorst, Christoph, Heterocycles, 2015, 90(2), 919-927

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 5 min, rt → 200 °C
Referenz
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; Caspers, Lucien D.; Duvinage, Daniel ; Nachtsheim, Boris J., Organic Letters, 2022, 24(13), 2562-2566

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  12 h, 25 °C
Referenz
Intramolecular Aryl Migration of Diaryliodonium Salts: Access to ortho-Iodo Diaryl Ethers
Chen, Huangguan; Han, Jianwei ; Wang, Limin, Angewandte Chemie, 2018, 57(38), 12313-12317

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite Catalysts: Potassium iodide Solvents: Acetonitrile ,  Water ;  0 °C; 16 h, rt
Referenz
Silicon-containing compound host compounds and hole transport materials for thermally activated delayed fluorescent dopants and organic electroluminescence devices comprising the same
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  overnight, 95 °C; 95 °C → rt
1.2 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  3 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water ;  rt
1.4 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Acetonitrile ,  Water ;  overnight, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
Palladium-Catalyzed Synthesis of Six-Membered Benzofuzed Phosphacycles via Carbon-Phosphorus Bond Cleavage
Baba, Katsuaki; Tobisu, Mamoru; Chatani, Naoto, Organic Letters, 2015, 17(1), 70-73

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.2 Reagents: Potassium iodide
Referenz
Ambiphilic compounds: synthesis and structure of a phosphane-borane with a flexible diphenyl ether tether
Bebbington, Magnus W. P.; Bouhadir, Ghenwa; Bourissou, Didier, European Journal of Organic Chemistry, 2007, (27), 4483-4486

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Cupric acetate Solvents: Dichloromethane ;  48 h, rt
Referenz
Rh2(II)-catalyzed enantioselective intramolecular Buchner reaction and aromatic substitution of donor-donor carbenes
Zhu, Dong; Cao, Tongxiang; Chen, Kai; Zhu, Shifa, Chemical Science, 2022, 13(7), 1992-2000

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide ,  Water ;  1 h, 5 °C
1.2 Reagents: Potassium iodide Solvents: Water
Referenz
Preparation of spiro[5H-dibenzo[a,d]cycloheptene-5,9'-[9H]xanthene] derivatives and related compounds useful for organic electronic devices
, China, , ,

2-bromo-1-(2-iodophenoxy)benzene Raw materials

2-bromo-1-(2-iodophenoxy)benzene Preparation Products

2-bromo-1-(2-iodophenoxy)benzene Verwandte Literatur

Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.